molecular formula C17H13N3S B12932312 1H-Benzimidazole, 1-methyl-2-(4-phenyl-2-thiazolyl)- CAS No. 61690-12-8

1H-Benzimidazole, 1-methyl-2-(4-phenyl-2-thiazolyl)-

Cat. No.: B12932312
CAS No.: 61690-12-8
M. Wt: 291.4 g/mol
InChI Key: ALSJBAWHMVUTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 1-methyl-2-(4-phenyl-2-thiazolyl)- (let’s call it “Compound B8”) is a benzimidazole derivative with intriguing properties. It has drawn attention due to its potential applications in various fields. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthesis of Compound B8 involves several steps. One common synthetic route includes the condensation of 2-phenylbenzimidazole with a thiazole derivative, followed by methylation at the nitrogen position. The exact reaction conditions and reagents may vary, but this general approach yields Compound B8.

Industrial Production:: While industrial-scale production methods are proprietary, laboratories typically employ efficient synthetic routes to produce Compound B8 for research and development purposes.

Chemical Reactions Analysis

Compound B8 participates in various chemical reactions:

    Oxidation and Reduction: It can undergo redox reactions, potentially yielding different oxidation states.

    Substitution Reactions: Substituents on the phenyl and thiazole rings can be modified.

    Common Reagents and Conditions: Reagents like strong acids or bases, oxidizing agents, and reducing agents play a role.

    Major Products: These reactions yield derivatives of Compound B8, which may have distinct properties.

Scientific Research Applications

Compound B8 finds applications in:

Mechanism of Action

The precise mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets, such as enzymes or receptors. Pathways related to inflammation, oxidative stress, or cell signaling may be affected.

Comparison with Similar Compounds

Compound B8 stands out due to its unique combination of benzimidazole and thiazole moieties. Similar compounds include other benzimidazole derivatives, but none quite match its specific structure and properties.

Properties

CAS No.

61690-12-8

Molecular Formula

C17H13N3S

Molecular Weight

291.4 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)-4-phenyl-1,3-thiazole

InChI

InChI=1S/C17H13N3S/c1-20-15-10-6-5-9-13(15)18-16(20)17-19-14(11-21-17)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

ALSJBAWHMVUTOU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.